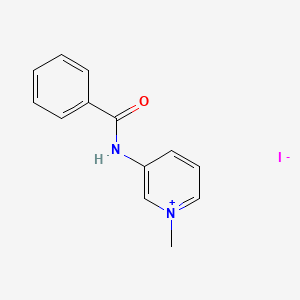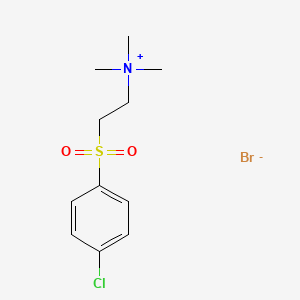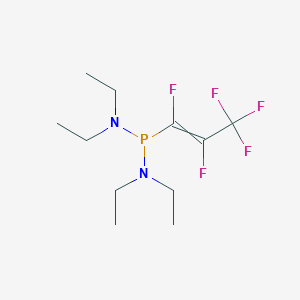
(Z)-N,N,N',N'-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine is a specialized organophosphorus compound characterized by its unique structure, which includes a perfluoroprop-1-enyl group
Métodos De Preparación
The synthesis of (Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine typically involves the reaction of tetraethylphosphorodiamidic chloride with perfluoroprop-1-ene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired (Z)-isomer. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the perfluoroprop-1-enyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological macromolecules.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the development of novel pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers with unique properties.
Mecanismo De Acción
The mechanism by which (Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine exerts its effects involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity and stability. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
(Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine can be compared with other organophosphorus compounds, such as:
Triphenylphosphine: Unlike (Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine, triphenylphosphine lacks the perfluoroprop-1-enyl group, resulting in different chemical properties and reactivity.
Tetraethylphosphorodiamidic chloride: This compound is a precursor in the synthesis of (Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine and has different applications and reactivity profiles.
Propiedades
Fórmula molecular |
C11H20F5N2P |
|---|---|
Peso molecular |
306.26 g/mol |
Nombre IUPAC |
N-[diethylamino(1,2,3,3,3-pentafluoroprop-1-enyl)phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C11H20F5N2P/c1-5-17(6-2)19(18(7-3)8-4)10(13)9(12)11(14,15)16/h5-8H2,1-4H3 |
Clave InChI |
RJNBNALTXLLOPS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P(C(=C(C(F)(F)F)F)F)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 4,7-dihydro-3-(phenylmethyl)-5-(trichloromethyl)-](/img/structure/B13999545.png)

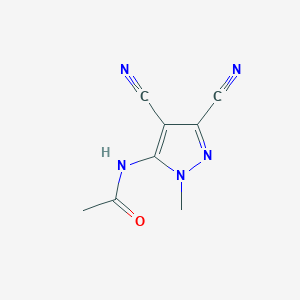
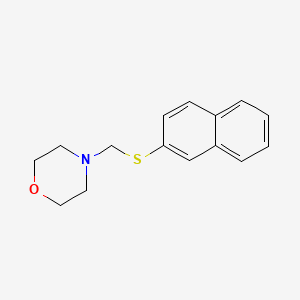

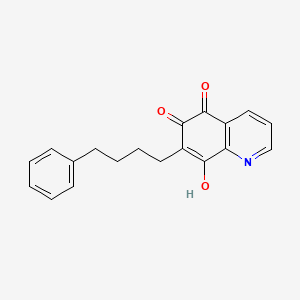
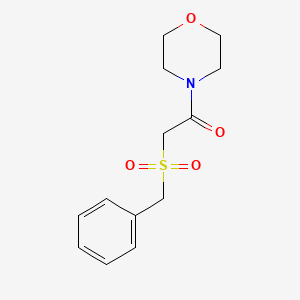
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999610.png)
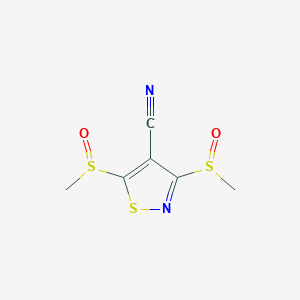
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)
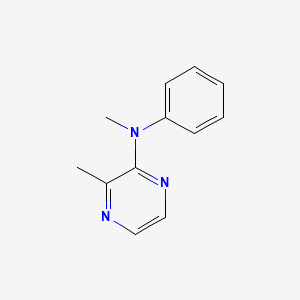
![Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate](/img/structure/B13999645.png)
